molecular formula C14H14N2S B1273797 1-Benzhydryl-2-thiourea CAS No. 92192-94-4

1-Benzhydryl-2-thiourea

Cat. No. B1273797
CAS RN: 92192-94-4
M. Wt: 242.34 g/mol
InChI Key: ORTDRGIAWHXESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-2-thiourea is a biochemical used for proteomics research . It has a molecular formula of C14H14N2S and a molecular weight of 242.34 .


Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-2-thiourea is represented by the formula C14H14N2S . Unfortunately, detailed molecular structure analysis is not available in the sources retrieved.


Physical And Chemical Properties Analysis

1-Benzhydryl-2-thiourea has a boiling point of 184°C . Its molecular weight is 242.34 .

Scientific Research Applications

Antibacterial Properties

Thiourea and its derivatives, including 1-Benzhydryl-2-thiourea, have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.

Antioxidant Properties

These compounds have also been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Applications

Thiourea derivatives have been studied for their potential anticancer properties . This research could lead to the development of new treatments for various types of cancer.

Anti-inflammatory Applications

Research has shown that thiourea derivatives can have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation.

Anti-Alzheimer’s Disease Applications

Thiourea derivatives have been studied for their potential use in treating Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die.

Antimalarial Applications

Finally, thiourea derivatives have been found to have antimalarial properties . This could lead to the development of new treatments for malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Benzhydryl-2-thiourea . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The global market for 1-Benzhydryl-2-thiourea is expected to grow, reaching a certain value by 2027 . This suggests that there may be increased interest and research into this compound in the future.

properties

IUPAC Name

benzhydrylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDRGIAWHXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370725
Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-2-thiourea

CAS RN

92192-94-4
Record name 92192-94-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92192-94-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-2-thiourea
Reactant of Route 3
Reactant of Route 3
1-Benzhydryl-2-thiourea
Reactant of Route 4
Reactant of Route 4
1-Benzhydryl-2-thiourea
Reactant of Route 5
Reactant of Route 5
1-Benzhydryl-2-thiourea
Reactant of Route 6
1-Benzhydryl-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.